2-Ethyl-5-(methylthio)pyridine
Overview
Description
2-Ethyl-5-(methylthio)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of an ethyl group at the second position and a methylthio group at the fifth position distinguishes this compound from other pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methyl-5-thiopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For instance, the reaction can be conducted in a semi-batch reactor with controlled pH and temperature to maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding 2-ethylpyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Ethylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-(methylthio)pyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the functional groups present. The ethyl and methylthio groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions.
Comparison with Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but lacks the methylthio group.
2-Ethyl-5-thiopyridine: Similar structure but lacks the methyl group on the sulfur atom.
2-Methyl-5-vinylpyridine: Contains a vinyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-5-(methylthio)pyridine is unique due to the presence of both an ethyl group and a methylthio group, which confer distinct chemical properties and reactivity
Biological Activity
2-Ethyl-5-(methylthio)pyridine is an organic compound belonging to the pyridine family, characterized by a six-membered ring containing one nitrogen atom. Its unique structure, featuring an ethyl group at the second position and a methylthio group at the fifth position, distinguishes it from other pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
- Chemical Formula : C_8H_11N_S
- CAS Number : 149281-49-2
- Molecular Weight : 169.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor or modulator of enzyme activity. The presence of the ethyl and methylthio groups enhances its binding affinity and specificity towards certain enzymes or receptors, potentially disrupting protein-protein interactions or inhibiting enzyme catalysis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are critical for evaluating its potential as an antimicrobial agent .
- Fungal Activity : Studies have also reported antifungal properties, suggesting that this compound may serve as a potential treatment for fungal infections .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 56 |
Escherichia coli | 55 |
Candida albicans | Not specified |
Enzyme Inhibition
This compound has been investigated for its role in enzyme inhibition. Its interaction with enzymes can potentially lead to therapeutic applications in treating diseases where enzyme activity is dysregulated. The compound's structural features allow it to bind effectively to active sites on enzymes, inhibiting their function.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives, including this compound, revealing promising results in inhibiting bacterial growth. The study utilized standard protocols for determining MIC values against a panel of pathogens .
- Enzyme Interaction Studies : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that modifications to the methylthio group could enhance its inhibitory effects, suggesting avenues for further drug development.
- Comparative Analysis with Other Pyridines : Comparative studies highlighted that while similar compounds like 2-Methyl-5-ethylpyridine lack the methylthio group, they do not exhibit the same level of biological activity, underscoring the significance of structural variations in determining biological efficacy.
Properties
IUPAC Name |
2-ethyl-5-methylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVSAVQGMENDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598791 | |
Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149281-49-2 | |
Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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